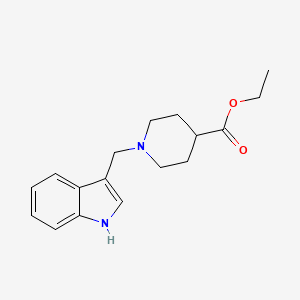
NIOSH/NS5720000
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “NIOSH/NS5720000” is a chemical substance recognized by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes validated sampling and analytical methods used globally for occupational exposure assessment .
Preparation Methods
The preparation methods for “NIOSH/NS5720000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods, which provides comprehensive guidelines for the synthesis and industrial production of various chemical compounds . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
“NIOSH/NS5720000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specified in the NIOSH Manual of Analytical Methods . The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
The compound “NIOSH/NS5720000” has numerous scientific research applications. It is used extensively in chemistry for analytical purposes, in biology for studying cellular processes, in medicine for developing therapeutic agents, and in industry for manufacturing various products . The compound’s versatility makes it a valuable tool in multiple fields of research and development.
Mechanism of Action
The mechanism of action of “NIOSH/NS5720000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific pathways involved. The detailed mechanism of action is studied to understand the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
“NIOSH/NS5720000” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those listed in the NIOSH Manual of Analytical Methods, which share common chemical properties and applications . “this compound” stands out due to its specific synthetic routes, reaction conditions, and unique applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17(20)13-7-9-19(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16/h3-6,11,13,18H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHACOWTVVOXNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














